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Introduction
DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is a specialized phosphoramidite building block

used in the chemical synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA is a class

of xeno-nucleic acids (XNAs) that utilizes a four-carbon α-L-threofuranosyl sugar in its

backbone, replacing the canonical five-carbon ribose or deoxyribose found in RNA and DNA,

respectively.[1][2] This structural modification, which results in a 2' to 3' phosphodiester linkage,

confers remarkable resistance to nuclease degradation, making TNA a highly promising

candidate for therapeutic applications such as antisense therapy, aptamers, and gene

regulation.[2][3]

This document provides a comprehensive technical overview of DMTr-TNA-G(O6-CONPh2)
(N2Ac)-amidite, including its physicochemical properties, detailed protocols for its use in solid-

phase oligonucleotide synthesis, and workflows for its incorporation and subsequent

deprotection.

Molecular Structure and Components
The systematic name DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite precisely describes its

chemical components:
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DMTr (4,4'-Dimethoxytrityl): A bulky, acid-labile protecting group attached to the 3'-hydroxyl

of the threose sugar. It is essential for protecting this position during synthesis and is

removed at the beginning of each coupling cycle.

TNA (Threose Nucleic Acid): Refers to the α-L-threofuranosyl sugar that forms the backbone,

distinguishing it from natural nucleic acids.

G (Guanine): The purine nucleobase.

(O6-CONPh2) (O6-diphenylcarbamoyl): A bulky protecting group on the O6 position of the

guanine base.[1][4] This group is critical for preventing undesired side reactions and for

directing the glycosylation step to yield the correct N9 isomer during the monomer's

synthesis.[1][4]

(N2Ac) (N2-Acetyl): A standard protecting group for the exocyclic amine (N2 position) of

guanine to prevent branching during oligonucleotide chain elongation.[4]

-amidite (β-cyanoethyl phosphoramidite): The reactive phosphine moiety at the 2'-position of

the threose sugar, which enables the coupling reaction to the free 3'-hydroxyl of the growing

oligonucleotide chain.

Technical Data and Specifications
Quantitative data for DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite is summarized below. Data is

compiled from supplier technical sheets and relevant scientific literature.

Table 1: Physicochemical Properties
Property Value Source

Chemical Formula C₅₄H₅₇N₈O₉P [5][6]

Molecular Weight 993.07 g/mol [3][5][6]

CAS Number 325683-97-4 [3][5]

Appearance Solid [3]

Purity ≥98% (Typical) [3][7]

Storage Conditions -20°C to -80°C [7]
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Table 2: Oligonucleotide Synthesis Parameters
Parameter Recommendation Notes

Solvent Anhydrous Acetonitrile
Standard for phosphoramidite

chemistry.

Concentration 0.05 M - 0.1 M
Higher concentrations may be

required for difficult couplings.

Activator

5-(Ethylthio)-1H-tetrazole

(ETT) or Dicyanoimidazole

(DCI)

Standard activators for

phosphoramidite chemistry.

Coupling Time 5 - 15 minutes

TNA amidites often require

extended coupling times

compared to standard

DNA/RNA amidites to achieve

high efficiency.[4]

Coupling Efficiency >95%

Efficiency can be sequence-

dependent. Recent studies

suggest that the bulky DPC

group may slightly lower

coupling efficiency compared

to less sterically hindered

protecting groups.[4]

Experimental Protocols
The following sections provide detailed methodologies for the use of DMTr-TNA-G(O6-
CONPh2)(N2Ac)-amidite in automated solid-phase oligonucleotide synthesis.

Automated Solid-Phase Synthesis Cycle
This protocol assumes the use of a standard automated DNA/RNA synthesizer. All reagents

should be anhydrous and of synthesis grade.

1. Preparation:
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Dissolve DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite in anhydrous acetonitrile to the desired
concentration (e.g., 0.1 M).
Install the solution on a designated port on the synthesizer.
Ensure all other necessary reagents (activator, deblocking, capping, and oxidizing solutions)
are fresh and properly installed.

2. Synthesis Cycle (for each incorporation):

Step 1: Deblocking (Detritylation)
The solid support-bound oligonucleotide is treated with an acid solution (e.g., 3%
trichloroacetic acid in dichloromethane) to remove the 3'-DMTr protecting group from the
terminal nucleotide.
This reaction exposes the 3'-hydroxyl group for the subsequent coupling step.
Step 2: Coupling
The DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite solution and an activator solution (e.g., 0.25
M ETT) are delivered simultaneously to the synthesis column.
The activated phosphoramidite reacts with the free 3'-hydroxyl group of the growing chain.
Crucial Parameter: Set the coupling time to a minimum of 5 minutes. For sequences with
known difficult couplings, this time may be extended up to 15 minutes or a double-coupling
protocol may be employed.[4]
Step 3: Capping
Any unreacted 3'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic
anhydride and N-methylimidazole).
This step is critical to prevent the formation of deletion-mutant sequences (n-1 mers).
Step 4: Oxidation
The newly formed phosphite triester linkage is oxidized to a more stable pentavalent
phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).
This completes one cycle of nucleotide addition. The process is repeated until the desired
sequence is assembled.

Post-Synthesis Cleavage and Deprotection
After the final coupling cycle, the oligonucleotide must be cleaved from the solid support and all

protecting groups must be removed.

1. Reagent:

Concentrated aqueous ammonium hydroxide (NH₄OH, ~30%).[2][4]
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2. Procedure:

Transfer the solid support from the synthesis column to a screw-cap vial.
Add the concentrated ammonium hydroxide solution (typically 1-2 mL for a 1 µmol scale
synthesis).
Seal the vial tightly.
Heat the vial at 55°C for 16-18 hours.[2] This single step performs three actions
simultaneously:
Cleavage: The succinyl linker is hydrolyzed, releasing the oligonucleotide from the solid
support.
Phosphate Deprotection: The β-cyanoethyl groups are removed from the phosphate
backbone via β-elimination.
Base Deprotection: The N2-acetyl and O6-diphenylcarbamoyl groups on guanine are
removed.
After incubation, cool the vial to room temperature.
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
Dry the crude oligonucleotide solution using a centrifugal vacuum concentrator.

3. Purification:

The resulting crude TNA oligonucleotide can be purified using standard methods such as
denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid
chromatography (HPLC).

Diagrams and Workflows
Molecular Component Diagram
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Caption: Key components of the DMTr-TNA-G(O6-CONPh2)(N2Ac)-amidite molecule.

Automated Synthesis Cycle Workflow
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Caption: The four-step cycle for solid-phase oligonucleotide synthesis.
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Post-Synthesis Deprotection Workflow
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Caption: Workflow for the cleavage and deprotection of TNA oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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